![molecular formula C8H7N3O B3351813 1H-Pyrrolo[2,3-c]pyridine-2-carboxamide CAS No. 40068-76-6](/img/structure/B3351813.png)
1H-Pyrrolo[2,3-c]pyridine-2-carboxamide
Overview
Description
1H-Pyrrolo[2,3-c]pyridine-2-carboxamide is a heterocyclic compound . It belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .
Synthesis Analysis
A series of 1H-Pyrrolo[2,3-c]pyridine derivatives have been synthesized as part of research into potent fibroblast growth factor receptor inhibitors . The compound 4h, in particular, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-c]pyridine-2-carboxamide is represented by the linear formula C7H6N2 . Its molecular weight is 118.14 .Chemical Reactions Analysis
The compound has been found to exhibit potent activities against FGFR1, 2, and 3 . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Physical And Chemical Properties Analysis
The compound is a solid . Its SMILES string is c1cc2cc[nH]c2cn1 .Scientific Research Applications
Allosteric mGluR5 Antagonists 1H-pyrrolo[2,3-c]pyridine-7-carboxamides represent a novel series of allosteric mGluR5 antagonists. Researchers have enhanced the aqueous solubility of these compounds while maintaining their high in vitro potency, making them significant for scientific study in neuropharmacology (Koller et al., 2012).
Phosphodiesterase 4B (PDE4B) Inhibitors These compounds, especially 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, have been identified as selective and potent PDE4B inhibitors. Compound 11h, a PDE4B preferring inhibitor, has shown significant in vitro ADME and the ability to inhibit TNF-α release from macrophages, suggesting potential applications in the treatment of CNS diseases (Vadukoot et al., 2020).
ACC1 Inhibitors The 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold has been explored for developing ACC1 inhibitors. Novel derivatives like 1k have demonstrated potent ACC1 inhibition and favorable bioavailability, indicating their potential as research tools or therapeutic agents for cancer and fatty acid-related diseases (Mizojiri et al., 2019).
C-Met Inhibitors Phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety have shown excellent cytotoxicity activity against cancer cell lines. Compound 15e, in particular, exhibited superior activity against A549, PC-3, and MCF-7 cell lines, suggesting their potential as c-Met kinase inhibitors for cancer treatment (Zhu et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-3-5-1-2-10-4-7(5)11-6/h1-4,11H,(H2,9,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFNGIUFEFLHRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(N2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665633 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-c]pyridine-2-carboxamide | |
CAS RN |
40068-76-6 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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